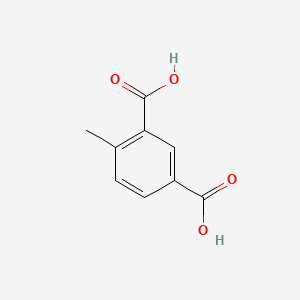

4-Methylisophthalic acid

Description

Overview of Isophthalic Acid Derivatives in Contemporary Chemistry

Isophthalic acid and its derivatives are key components in the synthesis of a wide array of commercially important polymers and specialty chemicals. wikipedia.orgxinsuvn.comatamanchemicals.com These aromatic dicarboxylic acids serve as fundamental building blocks for materials such as high-performance unsaturated polyesters, coating resins, and polyethylene (B3416737) terephthalate (B1205515) (PET) modifiers. xinsuvn.comatamanchemicals.com The strategic placement of substituent groups on the isophthalic acid core allows for the fine-tuning of the resulting material's properties, including thermal stability, mechanical strength, and chemical resistance. ontosight.aiontosight.aigoogle.com

Contextualization within Benzenedicarboxylic Acids

Benzenedicarboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with two carboxyl groups. ebi.ac.uk This class has three structural isomers: phthalic acid (1,2-benzenedicarboxylic acid), isophthalic acid (1,3-benzenedicarboxylic acid), and terephthalic acid (1,4-benzenedicarboxylic acid). wikipedia.org Each isomer, sharing the molecular formula C8H6O4, imparts distinct properties to the polymers and materials derived from them. wikipedia.org Isophthalic acid, with its meta-substitution pattern, provides a unique angular geometry that influences the packing and properties of resulting polymers. wikipedia.org

Significance of Methyl Substitution on Isophthalic Acid Core

The introduction of a methyl group to the isophthalic acid structure, creating 4-methylisophthalic acid, has significant implications for its chemical behavior and applications. This substitution can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the architecture of the resulting polymers and coordination compounds. ias.ac.inrsc.org For instance, in the field of liquid crystals, a methyl group on the isophthalic acid core has been shown to enhance liquid crystalline potential. ias.ac.in Furthermore, the methyl group can alter the coordination environment of metal ions in the formation of metal-organic frameworks (MOFs), leading to novel structural topologies and properties. rsc.org

Historical Perspectives on the Synthesis and Derivatization of Methylisophthalic Acids

Historically, the synthesis of substituted isophthalates, including this compound, has been achieved through various methods. A major pathway involves the benzylic oxidation of corresponding xylenes (B1142099) or other methylated aromatic compounds using catalysts such as cobalt or manganese. rsc.orgrsc.org For example, 5-methylisophthalic acid, also known as uvitic acid, can be obtained by oxidizing mesitylene. wikipedia.org Another historical method involves the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate. wikipedia.org More contemporary synthetic routes continue to be developed, focusing on improved yields, milder reaction conditions, and greater atom economy. rsc.orgrsc.org For instance, a method involving the reaction of methyl coumalate with enol ethers has been reported to produce isophthalates in good to excellent yields. rsc.org

Research Gaps and Future Directions for this compound

While significant progress has been made in understanding and utilizing this compound and its isomers, several research gaps and future opportunities remain. A key area of ongoing research is the development of more efficient and environmentally friendly synthetic methods. google.com

In materials science, this compound is a valuable building block for creating novel metal-organic frameworks (MOFs). acs.orgnih.govresearchgate.net The specific geometry and electronic properties imparted by the methyl group can lead to MOFs with unique porous structures and functionalities. nih.govnih.gov These materials have potential applications in gas storage and separation, catalysis, and sensing. acs.orgnih.govrsc.org For example, MOFs constructed with 5-methylisophthalate have been investigated for their ability to selectively adsorb CO2 and for their luminescent sensing properties. acs.org Further exploration into the synthesis of new MOFs using this compound could lead to materials with enhanced performance in these areas.

Another promising avenue of research lies in the synthesis of novel polymers. The incorporation of this compound into polyesters, polyamides, and other polymers can impart specific properties such as improved thermal stability and mechanical strength. ontosight.aiontosight.ai Investigating the structure-property relationships in these polymers will be crucial for designing advanced materials for a variety of applications.

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWSHHILERSSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 4 Methylisophthalic Acid

Established Synthetic Routes to 4-Methylisophthalic Acid

Several well-documented methods for the synthesis of this compound and its derivatives have been developed. These routes are broadly categorized into benzylic oxidation, cycloaddition and derivatization, and thermal transformation of alkali salts.

Benzylic Oxidation Pathways

Benzylic oxidation is a primary industrial method for producing aromatic carboxylic acids, including this compound. rsc.orgrsc.org This process involves the oxidation of the methyl groups on a xylene precursor.

The oxidation of m-xylene (B151644) using a cobalt-manganese catalyst is a major commercial route for the production of isophthalic acid and its derivatives like this compound. rsc.orgrsc.orgatamanchemicals.comataman-chemicals.comwikipedia.org This process typically utilizes oxygen from the air as the oxidant in an acetic acid solvent. google.commdpi.com The presence of a bromine compound as a promoter is often employed to facilitate the reaction. google.commdpi.com The reaction proceeds through the formation of intermediate products, and optimizing conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity of the final product. google.commdpi.com For instance, the oxidation of m-xylene can be carried out in a hydrous acetic acid solvent containing 3 to 15% by weight of water. google.com

Table 1: Typical Reaction Parameters for Cobalt-Manganese Catalyzed m-Xylene Oxidation

| Parameter | Value/Range |

| Catalyst | Cobalt and Manganese compounds (e.g., acetates, bromides) google.commdpi.com |

| Promoter | Bromine compound google.com |

| Solvent | Acetic acid google.commdpi.com |

| Oxidant | Oxygen-containing gas (e.g., air) google.commdpi.com |

| Temperature | 170–225 °C mdpi.com |

| Pressure | 15–30 atm mdpi.com |

Methyl Coumalate Cycloaddition and Derivatization

A versatile method for synthesizing substituted isophthalates involves the cycloaddition of methyl coumalate with various dienophiles, followed by derivatization. rsc.orgresearchgate.net This approach offers a pathway to a range of isophthalate (B1238265) derivatives with good to excellent yields. rsc.org

Methyl coumalate reacts with enol ethers to form stable adducts. rsc.orgrsc.org These adducts can then be converted into isophthalates. rsc.orgrsc.org The reaction of the bicyclic lactone intermediates with para-toluenesulfonic acid (PTSA) in boiling methanol (B129727) has been shown to produce the diesters of isophthalic acids in very good to excellent yields. rsc.orgrsc.org Alkyl vinyl ethers generally provide higher yields of isophthalates compared to enol silyl (B83357) ethers in these reactions. rsc.orgrsc.org For example, dimethyl 4-methylisophthalate has been synthesized with an 88% yield. rsc.org

Table 2: Yields of Dimethyl Isophthalate Derivatives from Bicyclic Adducts

| Product | Yield |

| Dimethyl isophthalate | 82% rsc.org |

| Dimethyl 4-methylisophthalate | 88% rsc.org |

| Dimethyl [1,1′-biphenyl]-2,4-dicarboxylate | 87% rsc.org |

| Dimethyl 5-(2-hydroxyethyl)isophthalate | 92% rsc.org |

| Dimethyl 2,3-dihydro-1H-indene-4,6-dicarboxylate | 47% rsc.org |

| Dimethyl 4-(thiophen-2-yl)isophthalate | 83% rsc.org |

The reaction between methyl coumalate and enol ethers proceeds through the formation of bicyclic lactone intermediates. rsc.orgrsc.org These intermediates can be isolated if the reaction temperature is maintained below 100 °C. rsc.org The formation of these bicyclic lactones is a key step, and their subsequent acid-catalyzed opening and aromatization lead to the desired isophthalate products. rsc.orgrsc.org This strategy is atom-economical as it utilizes all the carbons of the methyl coumalate. rsc.org The structure of these bicyclic lactones has been confirmed through various analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry. rsc.org

Thermal Transformation of Alkali Salts of Alkylbenzoic Acids

Another synthetic approach involves the thermal transformation of alkali metal salts of alkylbenzoic acids. For instance, isophthalic acid can be produced by fusing potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate. atamanchemicals.comwikipedia.org The stability and reactivity of these alkali metal salts are influenced by the nature of the alkali metal, with stability generally increasing down the group from lithium to cesium. uobabylon.edu.iqrsc.org The reaction conditions, including temperature and the specific alkali metal salt used, are critical factors in determining the product distribution and yield.

Cadmium Halides-Catalyzed Transformations

The oxidation of xylene derivatives is a primary route for producing phthalic acids, and various metal catalysts have been employed to facilitate this transformation. google.com Among these, cadmium compounds, including cadmium halides, have been utilized as catalysts in organic synthesis. alfachemic.com Cadmium halides, along with cadmium sulfide, are common forms of cadmium catalysts. alfachemic.com These catalysts are often valued for their low cost and good catalytic effect in certain reactions. alfachemic.com

In the context of producing isophthalic acid derivatives, the oxidation of the corresponding xylene precursor is a key step. For instance, isophthalic acid itself is produced on a massive scale by the oxidation of meta-xylene, a process that typically employs a cobalt-manganese catalyst. atamanchemicals.com While direct evidence for the specific use of cadmium halides in the commercial synthesis of this compound is not extensively detailed in the provided search results, the general application of metal catalysts in xylene oxidation suggests their potential role. atamanchemicals.comrsc.org The mechanism of such oxidations often involves the formation of free radicals, where the metal catalyst facilitates the abstraction of a hydrogen atom from the methyl group of the xylene.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis, in line with the principles of green chemistry. acs.org This includes the exploration of alternative catalysts and reaction media to minimize waste and energy consumption.

Alternative Catalytic Systems for Methylisophthalic Acid Synthesis

Research into the synthesis of isophthalates has explored various catalytic systems beyond the traditional cobalt and manganese catalysts. rsc.org One notable approach involves the reaction of methyl coumalate with enol ethers, which can be converted into isophthalates in good to excellent yields. rsc.org This method offers a pathway to substituted isophthalates, including this compound. rsc.org The reaction proceeds through a bicyclic lactone intermediate, which upon treatment with an acid like para-toluenesulfonic acid (PTSA) in methanol, aromatizes to the corresponding isophthalate diester. rsc.org

Another avenue of research focuses on electrochemical oxidation. For example, the electrochemical oxidation of p-xylene (B151628) has been investigated using various metal compounds as catalysts to produce methoxylated derivatives. researchgate.net While not directly producing this compound, this highlights the potential of electrochemical methods in xylene functionalization. Furthermore, heteropoly acids have been identified as efficient and reusable catalysts for various organic transformations, including oxidation reactions. frontiersin.org Their strong acidity and thermal stability make them promising candidates for developing greener synthetic routes. frontiersin.org

The following table summarizes the yield of dimethyl 4-methylisophthalate obtained using an alternative synthetic route involving methyl coumalate and subsequent aromatization.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| Methyl coumalate | Enol ether of propanal | p-Toluenesulfonic acid (PTSA) in methanol | Dimethyl 4-methylisophthalate | 88% | rsc.org |

Sustainable Synthetic Strategies and Yield Optimization

The principles of green chemistry emphasize maximizing atom economy, which is the incorporation of all reactant materials into the final product. acs.org Sustainable strategies for this compound synthesis aim to improve yields, reduce byproducts, and utilize less hazardous reagents and solvents.

One strategy involves the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild conditions, representing a greener alternative to traditional metal catalysts. mdpi.com While specific applications of biocatalysts for this compound synthesis are not detailed in the provided results, the broader trend in chemical synthesis points towards their increasing importance. mdpi.com

Process optimization is also crucial for sustainability. For instance, in the oxidation of p-xylene to terephthalic acid, a related process, studies have focused on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize the decomposition of the solvent. ku.edu The use of CO2-expanded liquids as a reaction medium has shown promise in improving yield and product purity while reducing solvent degradation. ku.edu Such strategies could potentially be adapted for the synthesis of this compound to enhance its sustainability and efficiency.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in polymerization and other applications. The crude product from synthesis typically contains unreacted starting materials, intermediates, and byproducts, which necessitate effective purification methods.

Chromatographic Separations

Chromatography is a powerful technique for separating isomers and purifying compounds. walshmedicalmedia.comrotachrom.com For isomeric compounds like methylisophthalic acids, which have the same molecular formula but different structural arrangements, chromatographic separation is often necessary. biosynth.commtc-usa.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of isomers. walshmedicalmedia.com Different types of HPLC columns can be employed based on the properties of the isomers. For instance, reversed-phase HPLC (RP-HPLC) is a common technique for separating a wide range of organic molecules. walshmedicalmedia.com For positional isomers, such as the different methylisophthalic acids, columns with specific selectivity for aromatic compounds, like a Phenyl Hydride™ column, can be effective. mtc-usa.com

Other chromatographic techniques that can be applied include:

Adsorption Chromatography: This method separates components based on their relative adsorption affinity to a stationary phase and is suitable for separating non-ionic isomers. creative-proteomics.com

Liquid-Liquid Chromatography (LLC): Techniques like Centrifugal Partition Chromatography (CPC) utilize two immiscible liquid phases for separation and are gaining traction for preparative-scale purification of isomers. rotachrom.com

Recrystallization Methodologies

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. mt.comuomustansiriyah.edu.iq The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. uomustansiriyah.edu.iq The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.comuct.ac.za

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. uomustansiriyah.edu.iq The process generally involves the following steps:

Solvent Selection: Identifying a suitable solvent or solvent mixture.

Dissolution: Dissolving the impure solid in the minimum amount of hot solvent.

Filtration (optional): Hot filtration to remove any insoluble impurities.

Crystallization: Allowing the hot, saturated solution to cool slowly to form crystals.

Isolation: Collecting the pure crystals by filtration.

Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying: Drying the purified crystals. uct.ac.za

For this compound, a solid compound, recrystallization from an appropriate solvent system would be a key step in achieving high purity. sigmaaldrich.com

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 4 Methylisophthalic Acid

Ligand Design and Coordination Modes of 4-Methylisophthalic Acid

The design of MOFs is fundamentally dependent on the coordination behavior of the organic linkers. This compound offers a compelling case study in how subtle modifications to a ligand can influence the resulting supramolecular architecture.

In the synthesis of most MOFs, this compound acts as a dianionic ligand, with both of its carboxylic acid groups deprotonating to form carboxylates. This dianionic nature allows the ligand to bridge two or more metal centers, a fundamental requirement for the formation of extended one-, two-, or three-dimensional networks. The negative charge of the carboxylate groups balances the positive charge of the metal ions, resulting in a neutral framework. This deprotonation is typically facilitated by the reaction conditions, often under hydrothermal or solvothermal treatment where elevated temperatures and the presence of a solvent promote the acid-base reaction.

The connectivity of the 4-methylisophthalate ligand in coordination architectures is diverse. The two carboxylate groups can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility allows the ligand to connect to a varying number of metal centers, leading to different network dimensionalities and topologies. For instance, in a manganese-based coordination polymer synthesized with the isomeric 5-methylisophthalic acid, the ligand was observed to bridge metal centers to form rod-shaped secondary building units (SBUs). These SBUs are then further interconnected by the isophthalate (B1238265) linkers to create a three-dimensional framework. mdpi.com The angular nature of the isophthalate backbone, with a 120° angle between the carboxylate groups, predisposes the formation of complex and non-linear network structures.

Synthesis and Structural Elucidation of Metal-Organic Frameworks

The synthesis of MOFs incorporating this compound typically employs hydrothermal or solvothermal methods, with single-crystal X-ray diffraction being the definitive technique for structural characterization.

Hydrothermal and solvothermal syntheses are the most common methods for preparing crystalline MOFs. nih.govberkeley.edu These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, with or without a solvent, at temperatures typically ranging from 80 to 260 °C. nih.gov The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can significantly influence the final product's structure and properties. rsc.org For example, in the synthesis of coordination polymers with 5-substituted isophthalic acids, variations in the solvent system (e.g., aqueous methanol (B129727) versus aqueous ethanol) have been shown to result in different framework structures. The synthesis of a manganese-based coordination polymer with 5-methylisophthalic acid was achieved by heating a mixture of manganese(II) chloride and the ligand in N,N-dimethylacetamide at 100 °C. mdpi.com

Below is a table summarizing typical conditions for the synthesis of MOFs with isophthalate-based ligands.

| Parameter | Typical Range/Value |

| Method | Hydrothermal/Solvothermal |

| Temperature | 80 - 260 °C |

| Solvent | Water, DMF, DEF, DMA, Alcohols |

| Metal Source | Metal nitrates, chlorides, or acetates |

| Ligand | This compound |

Note: DMF = N,N-Dimethylformamide, DEF = N,N-Diethylformamide, DMA = N,N-Dimethylacetamide.

The table below illustrates the type of crystallographic data obtained from SC-XRD analysis for a hypothetical MOF.

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) ** | 98.76 |

| Volume (ų) ** | 1978.5 |

Topological analysis simplifies the complex crystal structures of MOFs into underlying nets, which are described by nodes (representing metal centers or SBUs) and linkers (representing the organic ligands). rsc.org This approach allows for the classification and comparison of different MOF architectures. The topology of a MOF is determined by the coordination number and geometry of the nodes and the connectivity of the linkers. The angular nature of this compound can lead to the formation of various network topologies. For the manganese-based coordination polymer with 5-methylisophthalic acid, the structure was described as a primitive cubic net (pcu) topology. mdpi.com In another example involving a mixed-ligand system with 4-methylphthalic acid, a CdSO₄ topology was observed. rsc.org The specific topology of a MOF built with this compound would depend on the coordination preferences of the metal ion and the synthesis conditions.

Topological Analysis of Coordination Networks

One-Dimensional Chain Structures

In its simplest form of coordination, this compound can act as a linker to form one-dimensional (1D) chain structures. These chains are typically formed through the bridging of metal centers by the carboxylate groups of the ligand. The specific connectivity within the chain can vary, leading to different chain motifs such as linear, zigzag, or helical arrangements. The methyl group on the isophthalate backbone can also play a role in the supramolecular organization of these chains through weak interactions, influencing their packing in the solid state.

Two-Dimensional Layered Architectures

By extending the connectivity from one to two dimensions, this compound facilitates the formation of two-dimensional (2D) layered architectures. In these structures, the metal ions are interconnected by the dicarboxylate linkers to form sheets or grids. For instance, a zinc(II) metal-organic framework based on 5-methylisophthalate (an isomer of this compound) and a flexible bis(imidazole) ligand has been shown to form a 2D layer net. nih.gov The layers in these architectures can be planar or undulating, and the space between the layers can be occupied by solvent molecules or counter-ions. The nature of the metal ion and the presence of ancillary ligands can significantly influence the topology of these 2D networks.

Three-Dimensional Frameworks

The true potential of this compound as a building block is realized in the construction of three-dimensional (3D) frameworks. These frameworks are created when the 1D chains or 2D layers are further connected through the ligand or additional linkers, resulting in a porous or dense 3D structure. For example, novel heterometallic metal-organic frameworks of Zn(II) with Na(I), K(I), and Rb(I) based on the 5-methylisophthalic acid ligand have been synthesized, all of which exhibit 3D isomorphic structures. nwpu.edu.cn These 3D frameworks often possess channels or cavities, making them promising materials for applications in gas storage, separation, and catalysis.

Influence of Metal Ions on MOF Architecture and Properties

The choice of the metal ion is a critical factor that dictates the final architecture and properties of the resulting MOF. Different metal ions have distinct coordination preferences, including coordination number and geometry, which in turn influence the connectivity and topology of the framework.

Zinc(II) and Cadmium(II) Coordination Polymers

Zinc(II) and Cadmium(II) are d¹⁰ metal ions that exhibit flexible coordination geometries, making them popular choices for the construction of MOFs. With this compound, both Zn(II) and Cd(II) can form a variety of structures. For instance, two isomeric Zn(II) MOFs with 5-methylisophthalate and a flexible bis(imidazole) ligand have been synthesized, resulting in a 2D layer net and a twofold interpenetrating 3D framework, highlighting the structural diversity achievable with this metal ion. nih.gov Furthermore, heterometallic Zn(II)/M(I) (M = Na, K, Rb) MOFs based on 5-methylisophthalic acid have been shown to form 3D isomorphic structures with a pcu topological net. nwpu.edu.cn These frameworks also exhibit blue fluorescence, a property often associated with d¹⁰ metal-based MOFs.

| Metal Ion | Ligands | Dimensionality | Framework Description | Reference |

| Zinc(II) | 5-methylisophthalate, 1,5-bis(2-methyl-1H-imidazol-1-yl)pentane | 2D | Layer net | nih.gov |

| Zinc(II) | 5-methylisophthalate, 1,5-bis(2-methyl-1H-imidazol-1-yl)pentane | 3D | Twofold interpenetrating framework | nih.gov |

| Zinc(II), Sodium(I) | 5-methylisophthalate | 3D | Isomorphic structure with pcu topology | nwpu.edu.cn |

| Zinc(II), Potassium(I) | 5-methylisophthalate | 3D | Isomorphic structure with pcu topology | nwpu.edu.cn |

| Zinc(II), Rubidium(I) | 5-methylisophthalate | 3D | Isomorphic structure with pcu topology | nwpu.edu.cn |

Cobalt(II) and Manganese(II) Coordination Compounds

Cobalt(II) and Manganese(II) are transition metals that can adopt various coordination geometries and spin states, leading to MOFs with interesting magnetic and electronic properties. While specific examples with this compound are less common in the readily available literature, studies on closely related isophthalate derivatives provide insights into the expected coordination behavior. For example, five 3D Co(II)-MOFs have been constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands, showcasing the formation of three-fold interpenetrating 3D frameworks and a 2D double-layered network that further interlocks into a 3D framework. rsc.org These structures demonstrate the propensity of Co(II) to form complex, high-dimensional structures with functionalized isophthalates. The magnetic properties of such compounds are often of interest, with the potential for antiferromagnetic or ferromagnetic interactions between the metal centers mediated by the organic linkers.

Lanthanide (Ln³⁺) Doping in Heterometal-Organic Frameworks

The incorporation of lanthanide ions (Ln³⁺) into heterometal-organic frameworks—MOFs containing more than one type of metal ion—is a burgeoning area of research, primarily driven by the unique photoluminescent and magnetic properties of lanthanides. While direct examples of heterometal-organic frameworks constructed with this compound and subsequently doped with lanthanide ions are not extensively documented in the provided research, the principles of their formation can be inferred from studies on similar systems.

The general strategy for creating lanthanide-doped heterometallic MOFs involves the initial synthesis of a framework with a primary metal (e.g., a d-block metal) and the organic linker, followed by the introduction of lanthanide ions. The lanthanide ions can be incorporated either through post-synthetic modification or, more commonly, via a one-pot synthesis where a mixture of metal salts is used. The successful incorporation of Ln³⁺ ions depends on several factors, including the similarity of ionic radii and coordination preferences between the host and dopant metals.

For instance, research on heterometallic lanthanide MOFs using functionalized isophthalate linkers, such as 5-iodoisophthalate, demonstrates the feasibility of tuning luminescent properties by varying the metal composition. mdpi.comdoaj.org In one study, a series of heterometallic complexes with the general formula [GdₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF and [EuₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF were synthesized, where the ratio of the two lanthanide ions was systematically varied. doaj.org This approach allows for the fine-tuning of the emission color, including the generation of white light, by controlling the energy transfer between the different lanthanide centers.

A similar principle is observed in the doping of a Yb-based MOF constructed with isophthalic acid (IPA) with other lanthanide ions like Tb³⁺, Eu³⁺, and Ho³⁺. nih.gov This co-doping resulted in the successful achievement of characteristic upconversion emissions from the dopant lanthanide ions. nih.gov

Based on these examples, a hypothetical heterometallic MOF constructed with a transition metal and this compound could be doped with luminescent lanthanide ions like Eu³⁺ or Tb³⁺ to create multifunctional materials. The methyl group on the isophthalate linker could influence the local coordination environment and potentially affect the efficiency of energy transfer from the linker to the lanthanide ion, a critical factor for strong luminescence.

| Framework Composition | Lanthanide Ions | Isophthalate Linker | Key Finding | Reference |

|---|---|---|---|---|

| [GdₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF | Gd³⁺, Dy³⁺ | 5-iodoisophthalate | Tunable luminescence by varying metal composition. | doaj.org |

| [EuₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF | Eu³⁺, Dy³⁺ | 5-iodoisophthalate | Demonstrated potential for white light emission. | doaj.org |

| Yb-IPA MOF doped with Tb³⁺, Eu³⁺, Ho³⁺ | Yb³⁺, Tb³⁺, Eu³⁺, Ho³⁺ | Isophthalic acid | Achieved characteristic upconversion emissions. | nih.gov |

Isoreticular Chemistry and Structural Diversity in MOF Series

Isoreticular chemistry refers to the synthesis of a series of MOFs that share the same underlying topology but have different pore sizes and functionalities due to the use of organic linkers of varying lengths or with different functional groups. nih.gov This concept is fundamental to the rational design of MOFs with tailored properties. While a specific isoreticular series based on this compound is not detailed in the provided search results, the principles of isoreticular design and the resulting structural diversity are well-established.

The use of substituted isophthalic acids, such as 5-aminoisophthalic acid, has been shown to produce a variety of framework structures. researchgate.net The structural diversity in MOFs can be influenced by factors such as the coordination modes of the linker, the nature of the metal ion, and the reaction conditions. For example, a series of flexible MOFs synthesized with 1,3-adamantanediacetic acid and 4,4′-bipyridine with different divalent transition metals (Cd, Mn, Zn) displayed interesting 1D, 2D, and 3D structural features depending on the solvent used for synthesis. rsc.org

| Factor | Description | Example | Reference |

|---|---|---|---|

| Organic Linker | Length, shape, and functional groups of the linker determine the framework topology and pore environment. | Use of different substituted isophthalic acids leads to diverse structures. | researchgate.net |

| Metal Ion | The coordination geometry and preferred coordination number of the metal ion dictate the connectivity of the framework. | Different transition metals with the same linkers yield frameworks of varying dimensionality. | rsc.org |

| Reaction Conditions | Solvent, temperature, and pH can influence the coordination of the linker and the final crystal structure. | Use of different solvents with the same metal and linker results in different framework structures. | rsc.org |

Exceptions to Isostructurality in Gallium-MOFs

While the principles of isoreticular chemistry often lead to the formation of isostructural MOFs, there are notable exceptions, particularly when the metal ion is varied. Gallium(III) is an interesting metal ion for MOF synthesis, and its coordination chemistry can lead to deviations from the structures observed with other trivalent metal ions like aluminum(III) and iron(III).

A compelling example of an exception to isostructurality is found in the reaction of 5-hydroxyisophthalic acid with aluminum nitrate and gallium nitrate under nearly identical conditions. nih.gov The reaction with aluminum nitrate results in a MOF with the CAU-10 topology, which is expected for a V-shaped linker. nih.gov Surprisingly, the reaction with gallium nitrate leads to the formation of a MOF with the MIL-53 type structure, a topology typically observed with linear or slightly bent linkers. nih.gov This demonstrates that even with the same organic linker, the choice of the metal ion can lead to the formation of different, non-isostructural frameworks.

This structural divergence is attributed to the subtle differences in the coordination preferences and ionic radii of Al³⁺ and Ga³⁺, which can favor different secondary building units (SBUs) and, consequently, different framework topologies. Density Functional Theory (DFT) calculations confirmed the higher stability of the Ga-MIL-53 structure compared to a hypothetical Ga-CAU-10 structure with the same linker. nih.gov

Although this example does not use this compound, it provides a clear precedent for expecting potential exceptions to isostructurality in gallium-based MOFs with substituted isophthalic acids. The presence of the methyl group in this compound could introduce steric effects that might favor a particular coordination geometry around the gallium center, potentially leading to framework topologies that differ from those obtained with other trivalent metals.

| Metal Ion | Organic Linker | Resulting Framework Topology | Reference |

|---|---|---|---|

| Al³⁺ | 5-Hydroxyisophthalic acid | CAU-10 | nih.gov |

| Ga³⁺ | 5-Hydroxyisophthalic acid | MIL-53 | nih.gov |

Advanced Materials Science Applications of 4 Methylisophthalic Acid

Applications in Polymer Science and Engineering

The incorporation of isophthalic acid into various polymer chains is a common strategy to enhance material properties. However, specific data and research focusing exclusively on 4-Methylisophthalic acid are limited.

Precursor for Polyethylene (B3416737) Terephthalate (B1205515) (PET) Resins

Isophthalic acid is frequently used as a comonomer in the production of Polyethylene Terephthalate (PET) resins. Its inclusion disrupts the regularity of the polymer chain, which in turn lowers the melting point and slows down the crystallization rate. This modification enhances the clarity and processability of the resin, making it particularly suitable for applications like bottles and packaging films. While it is plausible that this compound could serve a similar function, specific studies detailing its use as a PET precursor, its effect on resin properties, or any comparative advantages it might offer over the parent isophthalic acid are not readily found in the available literature.

Role in Unsaturated Polyester Resins (UPR)

Unsaturated Polyester Resins (UPR) are a class of thermosetting resins that are critical in the production of composites, coatings, and adhesives. Isophthalic acid is a key ingredient in many high-performance UPR formulations, where it imparts improved mechanical strength, thermal stability, and chemical resistance compared to resins based on orthophthalic anhydride. A United States patent mentions the potential use of "methyl isophthalic acid" as a substituted acid in UPR formulations, which suggests that isomers like this compound could be employed google.com. However, the patent does not provide specific details on the 4-methyl isomer, nor does it present data on its specific impact on the final properties of the cured resin.

Enhancement of Material Properties in Fibers, Films, and Plastics

The introduction of isophthalic acid into polymer backbones is known to generally enhance the performance of materials such as fibers, films, and plastics. These enhancements can include increased thermal stability, better chemical resistance, and improved mechanical properties like tensile strength and flexibility. By logical extension, the methyl group in this compound could potentially influence these properties, for instance, by altering the polymer's solubility, glass transition temperature, or crystalline structure. However, without dedicated research studies, any such effects remain speculative. There is a lack of specific data tables or detailed research findings that quantify the enhancement of material properties directly attributable to the use of this compound.

Development of High-Performance Polymers (e.g., Polybenzimidazole)

Polybenzimidazoles (PBI) are a family of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of PBI typically involves the polycondensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid, with isophthalic acid being a common choice for the latter nih.gov. The resulting meta-aramid linkages contribute to the polymer's excellent properties. While the synthesis of PBI using various dicarboxylic acids has been explored, there is no readily available scientific literature that documents the use of this compound in the synthesis of PBI or other similar high-performance polymers.

Catalytic Applications of this compound-Derived Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with potential applications in catalysis, gas storage, and separation. These materials are constructed from metal ions or clusters coordinated to organic ligands.

MOF-based Catalysts for Chemical Reactions

Photocatalytic Activity of Coordination Polymers

Coordination polymers constructed from substituted isophthalic acids have demonstrated potential as effective photocatalysts for the degradation of organic pollutants in water. These materials function by absorbing light energy to generate electron-hole pairs, which then produce highly reactive oxygen species that break down contaminant molecules.

For instance, several coordination polymers have been tested for the photocatalytic degradation of Methylene Blue (MB), a common industrial dye and pollutant. researchgate.net In a typical experiment, the coordination polymer is suspended in an aqueous solution of MB and exposed to a light source, such as a mercury lamp. The degradation efficiency is monitored over time by measuring the change in the absorbance of the MB solution. Research on various cobalt(II), zinc(II), and cadmium(II) coordination polymers has shown a significant degradation effect on MB under UV irradiation. researchgate.net The performance of these photocatalysts is attributed to the unique electronic structures arising from the coordination of the metal ions with the isophthalate-based ligands, which facilitates the generation of the reactive species necessary for degradation.

Sensing Technologies Utilizing this compound Frameworks

The inherent porosity and tunable luminescent properties of MOFs and coordination polymers make them excellent candidates for chemical sensing applications. rsc.orgrsc.org Frameworks built with ligands like 5-methylisophthalic acid and other functionalized derivatives can exhibit strong fluorescence, which can be selectively altered in the presence of specific analytes. rsc.org

Fluorescent Sensors for Environmental Pollutants and Biomolecules

Luminescent MOFs (L-MOFs) based on substituted isophthalic acids have been developed for the highly selective and sensitive detection of various hazardous materials. mdpi.com These sensors can detect pollutants such as heavy metal ions, pesticides, and certain organic molecules. nih.govresearchgate.net

For example, a zinc-based MOF synthesized using 5-(4-pyridyl)-isophthalic acid has been reported as a promising luminescent probe for pesticides. researchgate.netrsc.org This material showed high selectivity for the pesticide methyl parathion, exhibiting a significant decrease in fluorescence intensity upon exposure, while showing almost no response to other pesticides like isocarbophos (B1203156) and acetamiprid. researchgate.net Similarly, dysprosium-based MOFs using the 5-aminoisophthalic acid ligand have shown the ability to sense the presence of different solvents, indicating their potential for detecting volatile organic compounds (VOCs). mdpi.com The sensory capacity of these materials is often linked to their specific structural and electronic properties, which allow for targeted interactions with analyte molecules. mdpi.com

| Framework Ligand | Metal Ion | Target Analyte | Sensing Outcome | Reference |

|---|---|---|---|---|

| 5-(4-pyridyl)-isophthalic acid | Zinc(II) | Methyl Parathion (pesticide) | Selective fluorescence quenching | researchgate.net |

| 5-aminoisophthalic acid | Dysprosium(III) | Solvent molecules (e.g., DMF) | Variation in luminescence signal | mdpi.com |

| 5-(3,5-dicarboxybenzyloxy) isophthalic acid | Zinc(II), Cadmium(II) | Iron(III) ion (Fe³⁺) | Highly selective luminescent sensor | researchgate.net |

Selective Fluorescent Sensing Mechanisms

The detection capabilities of these frameworks are governed by several key mechanisms that modulate their fluorescence output. nih.gov The choice of metal center and the functional groups on the organic linker are critical in determining the sensing pathway. nih.gov

A primary mechanism is fluorescence quenching , where the interaction between the analyte and the MOF leads to a decrease in emission intensity. This can occur through processes like photoinduced electron transfer (PET), where an excited electron from the MOF's conduction band is transferred to a low-lying orbital of the analyte molecule (e.g., a nitroaromatic pesticide), preventing the electron from returning to the ground state via fluorescence. researchgate.net

Another mechanism involves the "antenna effect," which is particularly relevant for lanthanide-based MOFs (e.g., those with Dysprosium or Terbium). In these systems, the organic ligand (the "antenna") absorbs excitation energy efficiently and transfers it to the lanthanide metal center, which then emits its characteristic sharp and intense luminescence. mdpi.com The presence of certain analytes can disrupt this energy transfer process, leading to a change in the emission spectrum. mdpi.com

Host-guest interactions also play a significant role. The specific size, shape, and chemical nature of the MOF's pores can create binding sites that are highly selective for certain molecules. nih.gov When an analyte enters the pore and interacts with the framework—through hydrogen bonding, π-π stacking, or coordination with open metal sites—it can alter the electronic state of the ligand and thus modulate the fluorescence signal. nih.gov

Gas Storage and Delivery Systems based on MOFs

Metal-organic frameworks are renowned for their exceptionally high surface areas and tunable pore structures, making them premier candidates for gas storage and separation. diamond.ac.ukresearcher.life MOFs constructed from ligands like this compound can be designed to have specific pore sizes and chemical environments tailored for capturing gases like carbon dioxide and hydrogen. researchgate.netsoton.ac.uk

CO2 Adsorption and Energy Systems Efficiency

The capture of carbon dioxide (CO2) from industrial flue gas is a critical strategy for mitigating greenhouse gas emissions. MOFs offer a more energy-efficient alternative to traditional amine scrubbing technologies. rsc.orgdrpress.org Their high porosity and the ability to functionalize their internal surfaces allow for selective CO2 adsorption. rsc.orgdrpress.org

| Gas | Adsorption Capacity at 298 K, 1 atm (cm³/g) | Selectivity over N₂ | Selectivity over CH₄ | Reference |

|---|---|---|---|---|

| CO₂ | ~40 | High | High | researchgate.netrsc.org |

| H₂ | ~35 | High | N/A | researchgate.netrsc.org |

Hydrogen Storage Applications

Hydrogen (H2) is a clean energy carrier, but its storage remains a significant technological challenge. researchgate.netrsc.org MOFs are promising materials for onboard vehicular hydrogen storage because they can adsorb H2 at lower pressures than compressed gas tanks, potentially leading to safer and more lightweight systems. diamond.ac.uk The storage mechanism in MOFs is physisorption, where H2 molecules are attracted to the framework's surface via van der Waals forces. arxiv.org

To achieve high storage capacities, especially at near-ambient temperatures, the interaction energy between hydrogen and the MOF must be increased. youtube.com Research focuses on strategies such as incorporating open metal sites, functionalizing organic linkers, and optimizing pore size to create stronger binding sites for H2 molecules. rsc.orgenergy.gov For example, a MOF based on 5-(4-pyridyl)-isophthalic acid showed preferential sorption of H2 over N2. researchgate.netrsc.org While current MOFs, including those based on isophthalate (B1238265) derivatives, have demonstrated good H2 uptake at cryogenic temperatures (77 K), achieving the desired capacity at ambient temperature remains an active area of research. researchgate.netmdpi.com The continued development of new MOF structures, including those using linkers like this compound, is key to advancing this technology. energy.gov

Nitric Oxide Release Properties

While direct studies focusing on this compound for nitric oxide (NO) release are not extensively documented, its structural analogs, particularly 5-substituted isophthalates, serve as critical building blocks in the synthesis of coordination polymers and metal-organic frameworks (MOFs) designed for gas storage and delivery. These materials are of significant interest for medical applications, where the controlled release of therapeutic gases like nitric oxide is beneficial for processes such as wound healing, thrombosis prevention, and antibacterial treatments.

Research into coordination polymers derived from 5-methylisophthalic acid, an isomer of this compound, has shown the potential of these frameworks for NO storage and release. For instance, novel zinc-based coordination polymers synthesized with 5-methylisophthalate have been investigated for their nitric oxide release properties. Similarly, MOFs constructed with other functionalized isophthalic acid ligands, such as 5-(1H-tetrazol-5-yl)isophthalic acid, are being explored for creating materials with versatile therapeutic applications, including the catalytic release of NO from biological donors like S-nitrosothiols. The principle relies on the porous structure of the MOF, which can store NO molecules or contain catalytic metal centers that facilitate NO release from a donor molecule. Given that this compound shares the core isophthalate structure, it represents a viable candidate for incorporation as an organic linker in similar MOF architectures, potentially enabling the development of new materials with tailored NO-releasing capabilities.

Table 1: Examples of Isophthalic Acid-Based MOFs Studied for Gas Storage and Release

| Compound/Ligand | Metal Center | Application Focus | Finding |

|---|---|---|---|

| 5-Methylisophthalic acid | Zinc (Zn) | Nitric Oxide Release | Synthesis of novel coordination polymers with preliminary nitric oxide release data reported. |

| 5-(1H-tetrazol-5-yl) isophthalic acid | Nickel (Ni), Potassium (K) | Cardiovascular applications | Used to create a MOF that demonstrated effects on sympathetic excitability, relevant to cardiovascular function where NO plays a key role. |

Potential in Electronic and Optical Materials

This compound serves as a versatile organic linker for the creation of advanced materials with potential applications in electronics and optics, primarily through its incorporation into polymers and metal-organic frameworks (MOFs). Substituted isophthalic acids are widely used to construct MOFs that exhibit significant photoluminescent properties. The luminescence in these materials often arises from the organic ligand, which can act as an "antenna" to absorb energy and transfer it to the metal center, or from the ligand itself.

Studies on MOFs synthesized with ligands structurally related to this compound, such as 5-amino-isophthalic acid and 5-(1H-tetrazol-5-yl)isophthalic acid, have demonstrated strong photoluminescence. For example, cadmium and zinc MOFs based on 5-(1H-tetrazol-5-yl)isophthalic acid exhibit intense purple photoluminescence in the solid state at room temperature. The emission properties can be tuned by the choice of both the metal ion and the functional groups on the isophthalic acid backbone. This suggests that MOFs incorporating this compound could be designed to create novel luminescent materials for applications in sensing, photoelectric devices, and organic light-emitting diodes (OLEDs).

Furthermore, this compound is listed as a monomer component in the synthesis of copolyamides and other polymers used to produce films and membranes with specific mechanical and optical properties. The inclusion of such aromatic dicarboxylic acids in the polymer backbone influences properties like the glass transition temperature, rigidity, and ultimately, the optical clarity and refractive index of the final material.

Applications in Medicinal Chemistry and Pharmaceutical Development

Synthesis of Organic Compounds and Pharmaceutical Precursors

This compound is a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its rigid aromatic structure and two carboxylic acid groups allow it to be used as a scaffold for building larger, more functionalized compounds. A notable application is in the development of enzyme inhibitors for neurodegenerative diseases. Specifically, it has been used as a starting material in the synthesis of inhibitors for β-secretase (also known as BACE1 or memapsin 2), an enzyme implicated in the pathology of Alzheimer's disease. The isophthalic acid core is incorporated into the inhibitor structure to correctly position other functional groups that interact with the enzyme's active site.

Derivatives as Enzyme Inhibitors

Derivatives of this compound, particularly isophthalamides (where the carboxylic acid groups are converted to amides), have been extensively investigated as potent inhibitors of critical enzymes targeted in drug development. The isophthalamide (B1672271) structure serves as a robust scaffold that can mimic peptide bonds and orient substituents to fit precisely into the active sites of enzymes, particularly proteases.

β-Secretase (BACE1) Inhibitors: In the context of Alzheimer's disease, isophthalamide derivatives have been designed to target the S2 and S3 subsites of the BACE1 active site. Structure-based design has led to the development of potent, non-peptide inhibitors with low nanomolar inhibitory activity (Ki) and good cellular efficacy (IC50). For example, an inhibitor incorporating a substituted isophthalic acid amide derivative showed a Ki value of 1.1 nM against BACE1 and demonstrated a significant reduction of Aβ40 production in preclinical models.

HIV-1 Protease Inhibitors: The isophthalamide scaffold has also been successfully employed to create potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the HIV virus. These inhibitors are designed so that the isophthalamide core functions as a P2-P3 ligand, making specific interactions within the S2-S3 extended site of the enzyme. Research has produced a range of inhibitors with exceptional enzyme inhibitory potency (Ki values in the picomolar to low nanomolar range) and significant antiviral activity (IC50) in cell-based assays.

Table 2: Enzyme Inhibition by Isophthalamide Derivatives

| Target Enzyme | Derivative Description | Inhibition Constant (K_i) | Antiviral/Cellular Activity (IC_50) |

|---|---|---|---|

| β-Secretase (Memapsin 2) | Substituted isophthalamide P2-P3 ligand | 1.1 nM | 39 nM |

| HIV-1 Protease | Isophthalamide with pyrrolidinyl thiazole (B1198619) P2-P3 ligand | 0.025 nM | 69 nM |

| HIV-1 Protease | Isophthalamide with pyrrolidinyl oxazole (B20620) P2-P3 ligand | Not specified | 33 nM |

Spectroscopic Characterization and Computational Chemistry of 4 Methylisophthalic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of compounds like 4-Methylisophthalic acid. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra offer definitive evidence for its structure.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons are indicative of their chemical environment. The aromatic protons and the methyl protons will resonate in characteristic regions. The two protons adjacent to the carboxylic acid groups (at C2 and C6) are chemically equivalent and would typically appear as a single signal, while the proton between the two carboxylic groups (at C4) would be distinct. The methyl group protons would appear as a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are expected for the carboxylic acid carbons, the aromatic carbons attached to the carboxylic acids, the carbon attached to the methyl group, the other aromatic carbons, and the methyl carbon itself. The precise chemical shifts are sensitive to the electron density around each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12-13 | ~167-170 | Carboxylic acid protons are highly deshielded and often broad. |

| Aromatic C-H (H2, H6) | ~8.0-8.5 | ~130-135 | Protons ortho to carboxylic acid groups. |

| Aromatic C-H (H4) | ~7.5-8.0 | ~135-140 | Proton para to the methyl group. |

| Methyl (-CH₃) | ~2.3-2.6 | ~20-25 | Singlet signal. |

| Aromatic C-COOH (C1, C3) | - | ~130-135 | Quaternary carbons attached to carboxyl groups. |

Note: The data in this table represents expected chemical shift ranges based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid and substituted aromatic ring moieties.

Key vibrational modes include the O-H stretching of the carboxylic acid, which appears as a very broad band due to hydrogen bonding. The C=O stretching of the carboxyl group results in a strong, sharp absorption. The spectrum also shows characteristic peaks for C-H stretching from the aromatic ring and the methyl group, as well as C=C stretching vibrations within the aromatic ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic, -CH₃) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic Ring) | 1580-1620 and 1450-1500 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

| O-H Bend (Carboxylic Acid) | 920-950 | Medium, Broad |

Note: The data in this table is based on typical IR absorption frequencies for the respective functional groups. The exact peak positions can be influenced by the molecular structure and sample state.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C bonds, which may be weak in the IR spectrum. Key signals in the Raman spectrum would include the aromatic ring breathing modes and the C=O symmetric stretch.

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3100 | Strong |

| C=O Stretch (Carboxylic Acid) | 1630-1670 | Medium |

| C=C Stretch (Aromatic Ring) | 1590-1610 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

Note: This table presents expected Raman shifts based on characteristic group frequencies.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region due to π → π* transitions of the benzene (B151609) ring. The presence of carboxylic acid and methyl groups as substituents on the ring influences the wavelength of maximum absorption (λmax). The parent compound, isophthalic acid, shows absorption maxima around 210 nm and 228 nm. It is expected that this compound would have a similar absorption profile, with potential slight shifts in λmax due to the electronic effect of the methyl group.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful technique for characterizing the crystalline structure of solid materials. The diffraction pattern is unique to a specific crystalline phase and provides information about the unit cell dimensions, space group, and atomic arrangement. Data available from the Crystallography Open Database (COD) for 5-Methylisophthalic acid (COD ID: 8102356) reveals its crystal structure. This information can be used to simulate an ideal XRPD pattern, which serves as a definitive fingerprint for the identification of the crystalline solid form of the compound. The pattern is defined by the positions (in degrees 2θ) and relative intensities of the diffraction peaks.

Computational Chemistry Approaches

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic techniques. researchgate.netnih.govajrconline.org For this compound, computational approaches can be employed to:

Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculate the theoretical vibrational frequencies and intensities. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of specific absorption bands and vibrational modes.

NMR Chemical Shift Prediction: Compute theoretical ¹H and ¹³C NMR chemical shifts. Comparing these with experimental data helps in the definitive assignment of signals to specific nuclei within the molecule.

Electronic Properties: Analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and can be correlated with UV-Vis absorption data.

These computational studies provide a deeper understanding of the relationships between the molecular structure of this compound and its observed spectroscopic properties.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For aromatic carboxylic acids, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide results that correlate well with experimental data. nih.govresearchgate.net

Geometric Structure: The geometry of this compound is defined by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 4. DFT optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The presence of the methyl group is expected to cause minor steric-induced adjustments to the planarity of the carboxylic acid groups relative to the benzene ring compared to isophthalic acid.

A detailed computational study on the parent isophthalic acid provides the following electronic properties, which serve as a baseline for this compound. researchgate.net

| Parameter | Value for Isophthalic Acid |

|---|---|

| HOMO Energy | -8.01 eV |

| LUMO Energy | -1.63 eV |

| Energy Gap (ΔE) | 6.38 eV |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and simulating UV-Vis absorption spectra of molecules. pku.edu.cnarxiv.org By applying TD-DFT, one can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths of the electronic transitions.

For isophthalic acid, TD-DFT calculations have been performed to elucidate its electronic spectrum. nih.govresearchgate.net The primary electronic transitions are typically π → π* transitions within the benzene ring and n → π* transitions involving the carbonyl groups of the carboxylic acids. The introduction of a methyl group on the ring in this compound is expected to have a minor effect on the absorption spectrum, possibly causing a small bathochromic (red) shift in the absorption maxima due to its electron-donating nature.

The calculated electronic spectral data for isophthalic acid in a vacuum are presented below. researchgate.net

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 5.47 | 226.5 | 0.046 | HOMO-2 -> LUMO |

| 5.88 | 210.7 | 0.311 | HOMO -> LUMO+1 |

| 6.20 | 199.8 | 0.283 | HOMO-1 -> LUMO+1 |

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for calculating the nuclear magnetic shielding tensors and, consequently, the NMR chemical shifts (δ) of molecules. imist.mamodgraph.co.uk These calculations are typically performed using DFT, and the results can be compared with experimental data to confirm molecular structures. nih.gov

For this compound, the ¹H NMR spectrum would be characterized by signals for the three aromatic protons, the two acidic protons of the carboxyl groups, and the three protons of the methyl group. The ¹³C NMR spectrum would show distinct signals for the nine carbon atoms in the molecule. The chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the two carboxyl groups and the methyl group. The methyl group's signal would appear in the typical aliphatic region, while the acidic protons would be significantly downfield.

Calculated chemical shifts for the parent isophthalic acid provide a useful reference. researchgate.net The presence of the methyl group at the 4-position in this compound would alter the symmetry and electronic environment, leading to different chemical shifts for the aromatic protons and carbons.

| Calculated NMR Chemical Shifts (ppm) for Isophthalic Acid | ||

|---|---|---|

| Atom | Calculated (¹³C) | Atom |

| C1/C3 | 132.0 | C2 |

| C4/C6 | 130.4 | C5 |

| C7/C8 (COOH) | 167.3 |

Analysis of Weak Interactions (e.g., Hydrogen Bonding)

Weak intermolecular interactions, particularly hydrogen bonding, play a critical role in the crystal packing and supramolecular assembly of carboxylic acids. Isophthalic acid and its derivatives are known to form robust hydrogen-bonded networks. nih.gov The primary interaction is the formation of a cyclic dimer motif where two molecules are linked by two strong O-H···O hydrogen bonds between their carboxylic acid groups.

In the solid state, this compound is expected to exhibit this same characteristic dimer formation. Beyond this primary interaction, other weaker interactions such as C-H···O bonds involving the aromatic and methyl C-H groups and the carbonyl oxygen atoms can further stabilize the crystal structure. rsc.org The analysis of these interactions is crucial for understanding the material's physical properties and for crystal engineering.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the carbonyl oxygen atoms of the carboxylic acid groups, indicating these are the primary sites for electrophilic attack. The most positive potential (colored blue) would be located around the acidic hydrogen atoms of the carboxyl groups, highlighting their high acidity. The aromatic ring would exhibit a region of intermediate potential, with the electron-donating methyl group slightly increasing the negative potential (or reducing the positive potential) of the ring system compared to isophthalic acid. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light, such as its frequency, and have applications in telecommunications, optical computing, and laser technology. acadpubl.eu Organic molecules with delocalized π-electron systems can exhibit significant NLO responses. Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

The calculated first-order hyperpolarizability for the isophthalic acid monomer is shown below. researchgate.net

| Parameter | Value for Isophthalic Acid |

|---|---|

| First-order Hyperpolarizability (β) | 1.18 x 10⁻³⁰ esu |

Thermodynamical Properties and Stability Investigations

The thermodynamic properties of a compound, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), are fundamental to understanding its stability and behavior under different temperatures. These properties can be determined experimentally through calorimetry or calculated computationally using DFT frequency calculations. rsc.orgnist.gov

While experimental data for this compound is scarce, a study on sodium 5-methylisophthalic acid monohydrate has reported its low-temperature heat capacities and standard molar enthalpy of formation. researchgate.net However, this is a different isomer and a salt, so the data is not directly comparable. A more relevant comparison comes from the computational study of isophthalic acid, which calculated its thermodynamic functions at various temperatures based on DFT. researchgate.net These calculations provide a solid theoretical basis for estimating the properties of this compound. The addition of a methyl group would lead to an increase in the molar mass and add vibrational modes, which would systematically increase the values of the heat capacity, entropy, and enthalpy relative to the parent compound.

Calculated thermodynamic properties for isophthalic acid at 298.15 K are provided as a reference. researchgate.net

| Thermodynamic Property | Value for Isophthalic Acid |

|---|---|

| Heat Capacity (C°p,m) | 168.3 J mol⁻¹ K⁻¹ |

| Entropy (S°m) | 367.9 J mol⁻¹ K⁻¹ |

| Enthalpy (H°m) | 27.1 kJ mol⁻¹ |

Thermal Gravimetric Analysis (TGA)

Isophthalic acid demonstrates significant thermal stability. It is reported to be stable in an inert atmosphere at temperatures up to 300°C. researchgate.net Further studies indicate that isophthalic acid sublimes at 300°C without melting, and decomposition occurs at higher temperatures. stackexchange.com When heated to decomposition, it is known to emit acrid smoke and fumes. nih.gov The thermal decomposition of polyesters containing terephthalic and orthophthalic units has been studied, revealing that the thermal stability is influenced by the aromatic structure. icm.edu.pl For instance, polyurethane foams based on polyols with terephthalic units exhibit a 5% mass loss at 248°C. icm.edu.pl

Given the structural similarity, it can be inferred that this compound would exhibit a comparable thermal stability profile. The presence of the methyl group on the benzene ring is not expected to dramatically alter the decomposition temperature. Therefore, it is reasonable to anticipate that this compound is thermally stable up to approximately 300°C, beyond which it would likely undergo sublimation and decomposition.

A representative, though hypothetical, TGA curve for a thermally stable aromatic carboxylic acid like this compound would show a stable baseline with negligible mass loss until the onset of sublimation and decomposition. The following table summarizes the expected thermal properties based on analogous compounds.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Observations |

|---|---|---|---|

| Isophthalic Acid | 341-343 (sublimes) | >300 | Sublimes without melting. stackexchange.com |

| 5-Methylisophthalic Acid | 299-303 | Not Reported | - |

Chemical Stability in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is a critical parameter, particularly for its applications in environments where it may be exposed to water. Specific kinetic studies on the hydrolysis of this compound are not extensively documented in the available literature. However, the stability of aromatic carboxylic acids in water has been investigated, providing a basis for understanding its behavior.

A study on the hydrothermal stability of various aromatic carboxylic acids, including isophthalic acid, revealed that isophthalic acid is stable in water at 300°C for a duration of 1 hour. researchgate.net However, at a higher temperature of 350°C, it undergoes decarboxylation, leading to the formation of monoacids in yields of 10-15%. researchgate.net This suggests that while generally stable, the carboxylic acid groups can be cleaved under high-temperature aqueous conditions.

The general chemistry of carboxylic acids indicates that they can undergo hydrolysis, although this process is typically slow for aromatic acids under ambient conditions unless catalyzed by a strong acid or base. viu.ca The hydrolysis of esters, which are derivatives of carboxylic acids, is a well-studied process and often requires heating with an acid or base to proceed at a significant rate. viu.ca

Considering these findings, this compound is expected to be chemically stable in aqueous solutions at room temperature. The presence of the methyl group is unlikely to significantly alter its susceptibility to hydrolysis compared to isophthalic acid. Degradation would likely only become a factor under harsh conditions, such as elevated temperatures or the presence of strong acids or bases.

The following table summarizes the stability of isophthalic acid in aqueous solutions, which can be used as an analogue for this compound.

| Compound | Conditions | Observation |

|---|---|---|

| Isophthalic Acid | Water at 300°C for 1 hour | Stable, no significant degradation. researchgate.net |

| Isophthalic Acid | Water at 350°C | Decarboxylation to monoacids (10-15% yield). researchgate.net |

Q & A

Q. What are the standard synthetic routes for 4-methylisophthalic acid, and how can reaction conditions be optimized for reproducibility?

Answer: this compound is typically synthesized via oxidation of 4-methylisophthalonitrile using potassium permanganate (KMnO₄) in an acidic medium . Key parameters affecting yield include temperature (80–100°C), reaction time (6–12 hours), and acid concentration (e.g., H₂SO₄). To ensure reproducibility, researchers should:

- Document exact molar ratios of reagents and solvents.

- Validate purity of starting materials via HPLC or GC-MS.

- Include control experiments to rule out side reactions (e.g., over-oxidation).

Refer to Reaxys or SciFinder to compare synthetic protocols and verify compound novelty .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous compounds (e.g., isophthalic acid derivatives). The methyl group at position 4 typically resonates at δ 2.3–2.5 ppm in ¹H NMR .

- FT-IR : Confirm carboxylic acid functionality via O–H stretches (2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Look for [M-H]⁻ ions (m/z ≈ 179 for C₉H₈O₄).

Always cross-validate with literature data from authoritative databases (e.g., NIST Chemistry WebBook) and report instrument calibration details .

Q. How should researchers ensure the purity of synthesized this compound for downstream applications?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Melting Point Analysis : Compare observed melting points (literature range: 280–285°C) to validate crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

Answer: Contradictions in data (e.g., solubility, pKa) often arise from differences in:

Q. What strategies are recommended for studying the reactivity of this compound in metal-organic frameworks (MOFs)?

Answer:

- Coordination Chemistry : Screen metal ions (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Monitor ligand binding via FT-IR and PXRD.

- Stability Testing : Expose MOFs to humidity (40–80% RH) and track structural changes with in-situ XRD.

- Computational Modeling : Use DFT to predict binding energies and optimize linker geometry .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

Answer:

- Derivatization : Synthesize esters or amides to enhance bioavailability.

- In Vitro Assays : Include positive controls (e.g., aspirin for anti-inflammatory studies) and negative controls (solvent-only).

- Dose-Response Analysis : Report IC₅₀/EC₅₀ values with 95% confidence intervals and validate statistical significance via ANOVA .

Q. What are best practices for managing and presenting large datasets in studies involving this compound?

Answer: